N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide is a chemical compound with the molecular formula C19H27FN2O2 and a molecular weight of 334.435 g/mol. This compound is known for its potent inhibition of γ-aminobutyric acid (GABA) transaminase, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from cyclopentanone and ammonia, leading to the formation of 1-cyclopentylpiperidine.
Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group.
Coupling Reaction: The final step involves coupling the 1-cyclopentylpiperidine with the 2-fluorophenoxyacetamide moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on GABA transaminase and its potential role in modulating neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its GABA transaminase inhibition.
Industry: Utilized in the development of pharmaceuticals and as a tool in studying protein-protein interactions.
Mechanism of Action
The primary mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide involves the inhibition of γ-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting this enzyme, the compound increases GABA levels, leading to enhanced inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Vigabatrin: Another GABA transaminase inhibitor used in the treatment of epilepsy.
Tiagabine: Inhibits GABA reuptake, increasing its availability in the synaptic cleft.
Gabapentin: Modulates GABA synthesis and release.
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide is unique due to its specific structure, which allows for potent and selective inhibition of GABA transaminase. This specificity makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-17-7-3-4-8-18(17)24-14-19(23)21-13-15-9-11-22(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHVHBVWCMGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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